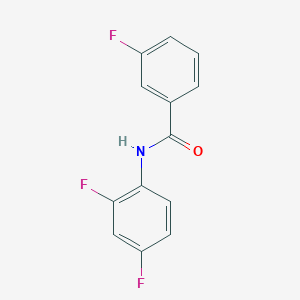

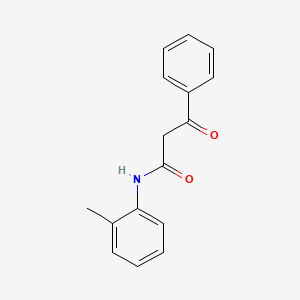

N-(2,4-difluorophenyl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-3-fluorobenzamide typically involves the condensation reaction of fluorobenzoyl chloride with difluoroaniline in the presence of a suitable catalyst or base. For example, a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, was synthesized at a high yield from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, using standard synthetic procedures. This reaction highlights the efficiency of synthesizing fluorinated benzamides through direct condensation reactions (Hehir & Gallagher, 2023).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is significantly influenced by the fluorine atoms, leading to unique structural characteristics. For instance, the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide was determined using single crystal X-ray diffraction methods, revealing that both aromatic rings are effectively co-planar, with a central amide group oriented distinctively from the aromatic rings due to amide⋯amide hydrogen bonds and other interactions such as C-H⋯F/O and C-F⋯C ring⋯ring stacking contacts (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

The presence of fluorine atoms in N-(2,4-difluorophenyl)-3-fluorobenzamide contributes to its unique chemical reactivity. Fluorine atoms can enhance the electrophilicity of the carbonyl carbon in the amide group, potentially affecting the compound's participation in various chemical reactions. For example, the fluoroamide-directed C-H fluorination reaction showcases the ability of fluorinated benzamides to undergo chemoselective fluorine transfer, highlighting the impact of fluorine on enhancing reactivity and selectivity in chemical transformations (Groendyke, AbuSalim, & Cook, 2016).

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(15)7-11(12)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXAPFUAPFDVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353856 |

Source

|

| Record name | N-(2,4-difluorophenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

415692-36-3 |

Source

|

| Record name | N-(2,4-difluorophenyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-methoxy-3-{[1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5663419.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5663423.png)

![8-(5-methoxy-2-furoyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5663431.png)

![3-amino-4-{[2-(1-piperidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5663440.png)

![2-[4-(diethylamino)benzylidene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5663445.png)

![5-methyl-1,2-dihydropyrido[1,2-a]benzimidazol-3(5H)-one](/img/structure/B5663447.png)

![1-[2-(7-methyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]-4-phenyl-2-pyrrolidinone dihydrochloride](/img/structure/B5663479.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B5663512.png)

![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)